molecular formula C10H17ClN2O2S B1381600 N-(3-aminobutyl)benzenesulfonamide hydrochloride CAS No. 1803597-24-1

N-(3-aminobutyl)benzenesulfonamide hydrochloride

Cat. No. B1381600
CAS RN: 1803597-24-1
M. Wt: 264.77 g/mol
InChI Key: QWRMILGLYLKTRP-UHFFFAOYSA-N
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Description

N-(3-aminobutyl)benzenesulfonamide hydrochloride is a chemical compound with the CAS Number: 1803597-24-1 . It has a molecular weight of 264.78 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2S.ClH/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10;/h2-6,9,12H,7-8,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Molecular Structure Analysis

Crystal and Molecular Structures of N-Substituted Benzenesulfonamides N-(3-aminobutyl)benzenesulfonamide hydrochloride and similar compounds have been the subject of structural analysis. Kovalchukova et al. (2013) studied the crystal and molecular structures of related benzenesulfonamide compounds, emphasizing their structural determinations through X-ray diffraction. This research offers valuable insights into the molecular configurations of these compounds, which are crucial for understanding their reactivity and interaction with other molecules in various applications (Kovalchukova et al., 2013).

Chemical Synthesis

Recognition of Amino Groups in N-Alkylation The chemical synthesis and modification of this compound and its derivatives are significant for various scientific applications. Lu et al. (2015) presented a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides, showcasing the potential for recognizing different types of amino groups in complex molecules. This research is crucial for the development of new compounds and materials with specific functionalities and properties (Lu et al., 2015).

Inhibition Studies

Carbonic Anhydrase Inhibition Benzenesulfonamide derivatives, including this compound, have been explored for their potential as carbonic anhydrase inhibitors (CAIs). Studies by Di Fiore et al. (2011) and others have delved into the inhibition mechanisms of these compounds, providing a foundation for their potential therapeutic applications, particularly in targeting specific isoforms of carbonic anhydrase associated with diseases such as glaucoma and cancer (Di Fiore et al., 2011).

Drug Development

Progesterone Receptor Antagonists The benzenesulfonanilide skeleton, a core structure in this compound derivatives, functions as a novel scaffold for nonsteroidal progesterone receptor (PR) antagonists. Research by Yamada et al. (2016) highlights the development of these compounds as candidates for treating various diseases, including uterine leiomyoma and breast cancer, showcasing the pharmaceutical potential of these compounds (Yamada et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

N-(3-aminobutyl)benzenesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion present in the active site of the enzyme. This binding inhibits the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of carbonic anhydrase by this compound can lead to alterations in intracellular pH, which in turn affects cell signaling pathways and gene expression. Additionally, changes in pH can impact cellular metabolism by altering the activity of pH-sensitive enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, inhibiting the enzyme’s activity. This inhibition leads to a decrease in the production of bicarbonate and protons, which can result in changes in intracellular pH. These changes in pH can subsequently affect the expression of pH-sensitive genes and the activity of pH-sensitive enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is generally stable under normal storage conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound leading to sustained inhibition of carbonic anhydrase and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in electrolyte balance and acid-base homeostasis. Threshold effects have been noted, where a certain dosage level is required to achieve significant enzyme inhibition and subsequent cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of pH and bicarbonate levels. The compound interacts with carbonic anhydrase, an enzyme that plays a crucial role in the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase, this compound affects the metabolic flux of bicarbonate and protons, leading to changes in intracellular and extracellular pH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or nucleus. The activity and function of this compound can be affected by its localization, with different cellular compartments providing distinct microenvironments that influence the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

N-(3-aminobutyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10;/h2-6,9,12H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRMILGLYLKTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNS(=O)(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803597-24-1
Record name Benzenesulfonamide, N-(3-aminobutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803597-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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